Icariin vs. Icariside II: A 38-Fold Difference in PDE5A1 Inhibition Potency Driven by C-7 Glycosylation
In a direct head-to-head comparison of purified compounds against human recombinant phosphodiesterase-5A1 (PDE5A1), Icariin demonstrated an IC50 of 5.9 µM. The removal of the glucose moiety at the C-7 hydroxyl group to form Icariside II resulted in a 38-fold increase in inhibitory potency, yielding an IC50 of 156 nM (0.156 µM) [1]. This demonstrates that the specific C-7 diglycoside structure of Icariin is a critical determinant of its bioactivity and explains why Icariside II, despite being a metabolite, is not a functionally equivalent substitute.
| Evidence Dimension | In vitro PDE5A1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.9 µM (5900 nM) |
| Comparator Or Baseline | Icariside II: IC50 = 156 nM |
| Quantified Difference | Icariside II is 38-fold more potent than Icariin |
| Conditions | In vitro inhibition assay using purified human recombinant PDE5A1 enzyme |
Why This Matters
This data is critical for researchers designing experiments for erectile dysfunction or cardiovascular studies, as it confirms that the parent compound Icariin and its deglycosylated metabolite Icariside II cannot be used interchangeably without drastically altering expected outcomes.
- [1] Dell'Agli, M., Galli, G. V., Dal Cero, E., Belluti, F., Matera, R., Zironi, E., ... & Bosisio, E. (2008). Potent inhibition of human phosphodiesterase-5 by icariin derivatives. Journal of Natural Products, 71(9), 1513-1517. View Source
